molecular formula C16H14N4O2 B3390101 6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 953891-57-1

6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3390101
CAS RN: 953891-57-1
M. Wt: 294.31 g/mol
InChI Key: JJUMUYPEXZXUEZ-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure with nitrogen atoms. Attached to this core are a cyclopropyl group, a methyl group, a pyridin-2-yl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecule’s structure is likely to be planar due to the conjugated system of the pyrazolo[3,4-b]pyridine core. The presence of multiple nitrogen atoms and a carboxylic acid group suggests that it can participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could react with bases or be esterified. The pyridine nitrogen could potentially be protonated .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

FXR Agonist

This molecule is a potent and selective FXR agonist in vitro and has robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Due to the efficacy of this compound to reduce the blood glucose, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of the pyrazolo[3,4-b]pyridine core, which is found in many biologically active compounds. Future research could explore its potential biological activities and optimize its properties for specific applications .

properties

IUPAC Name

6-cyclopropyl-3-methyl-1-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-9-14-11(16(21)22)8-12(10-5-6-10)18-15(14)20(19-9)13-4-2-3-7-17-13/h2-4,7-8,10H,5-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUMUYPEXZXUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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